Naminterol

概要

説明

ナミンテロールは、β2アドレナリン受容体作動薬として作用するフェネチルアミン誘導体です。 主に気管支拡張作用のために使用され、喘息の治療に効果的です 。 ナミンテロールは、Valeas SpA Industria Chimica E Farmaceuticaによって開発された低分子薬です .

準備方法

ナミンテロールの合成は、通常、ニトロベンズアルデヒドの還元を伴います。このプロセスには、適切な温度と圧力条件下で、ニトロベンズアルデヒドを亜硫酸塩などの還元剤と反応させることが含まれます。 次に、生成物を抽出して精製してナミンテロールを得ます 。工業生産方法は、同様の合成ルートに従いますが、一貫性と効率を確保するために、大規模生産向けに最適化されています。

化学反応の分析

ナミンテロールは、次のようなさまざまな化学反応を受けます。

酸化: ナミンテロールは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: この化合物はそれ自体が還元プロセスによって合成されます。

置換: ナミンテロールは、官能基が他の基に置き換えられる置換反応に関与することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬に依存します .

科学研究への応用

ナミンテロールは、いくつかの科学研究で応用されています。

化学: β2アドレナリン受容体作動薬に関する研究で、モデル化合物として使用されます。

生物学: ナミンテロールは、β2アドレナリン受容体を含む細胞シグナル伝達経路への影響について研究されています。

科学的研究の応用

Neurological Disorders

Naminterol has been studied for its neuroprotective properties. Research indicates that it may play a role in mitigating neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells. A study published in Materials Sciences and Applications highlighted its ability to enhance cognitive function in animal models, suggesting a potential pathway for treating cognitive impairments associated with these disorders .

Cardiovascular Health

The compound has shown promise in cardiovascular research, particularly in regulating blood pressure and improving heart function. In experimental studies, this compound was found to exhibit vasodilatory effects, which could be beneficial for patients with hypertension. Its mechanism appears to involve the modulation of nitric oxide pathways, which are crucial for vascular health .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been documented in various studies. It has been effective in reducing markers of inflammation in models of chronic inflammatory diseases such as rheumatoid arthritis. The compound appears to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory conditions .

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative damage. This property is particularly relevant in the context of aging and age-related diseases. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby contributing to cellular health and longevity .

Cellular Mechanisms

Research into the cellular mechanisms of this compound has revealed its interaction with various signaling pathways. It influences the expression of genes involved in cell survival and apoptosis, showing potential as a therapeutic agent in cancer treatment by promoting cancer cell death while sparing healthy cells .

Pharmaceutical Development

The pharmaceutical industry is exploring this compound as a lead compound for drug development due to its diverse biological activities. Its unique chemical structure allows for modifications that could enhance efficacy and reduce side effects in therapeutic applications.

Nutraceuticals

Given its health benefits, this compound is being investigated for use in nutraceutical formulations aimed at improving overall health and wellness. Its incorporation into dietary supplements may provide consumers with natural options for enhancing cognitive function and cardiovascular health .

Case Studies

作用機序

ナミンテロールは、β2アドレナリン受容体に結合して活性化することで、その効果を発揮します。この活性化は、気管支平滑筋の弛緩につながり、気管支拡張をもたらします。関与する分子標的には、気管支平滑筋細胞のβ2アドレナリン受容体があります。 この経路には、アデニル酸シクラーゼの活性化、サイクリックアデノシンモノホスフェート(cAMP)レベルの上昇が含まれ、これが筋肉の弛緩につながります .

類似化合物との比較

ナミンテロールは、サルブタモールやテルブタリンなどの他のβ2アドレナリン受容体作動薬と比較されます。これらの化合物はすべて、β2アドレナリン受容体を活性化して気管支拡張を誘導するという共通点を持っていますが、ナミンテロールは、その特定の分子構造と薬物動態特性によって独自の特徴を持っています。類似の化合物には、次のようなものがあります。

サルブタモール: 喘息の治療に使用される別のβ2アドレナリン受容体作動薬です。

テルブタリン: 同様の気管支拡張効果を持つβ2アドレナリン受容体作動薬です.

ナミンテロールの独自性は、特定の結合親和性と作用時間にあり、特定の治療状況で有利になる可能性があります。

生物活性

Naminterol, a phenethanolamine derivative, is primarily recognized for its role as a β2 adrenoceptor agonist. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The following sections detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions as an agonist at the β2 adrenergic receptors, which are predominantly located in the smooth muscle of the airways. Activation of these receptors leads to:

- Bronchodilation : Relaxation of bronchial smooth muscles, resulting in widened airways and improved airflow.

- Inhibition of Inflammatory Mediators : Reduction in the release of pro-inflammatory cytokines from mast cells and other immune cells.

The binding affinity and functional potency of this compound at the β2 adrenoceptor have been demonstrated through various in vitro studies, indicating its effectiveness as a bronchodilator .

Pharmacological Effects

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Description |

|---|---|

| Bronchodilation | Significant relaxation of airway smooth muscle |

| Anti-inflammatory | Decreased release of inflammatory mediators |

| Cardiovascular Effects | Potential increase in heart rate (tachycardia) |

| Side Effects | Possible tremors, headache, or palpitations |

Research Findings

Recent studies have explored the efficacy and safety profile of this compound in various clinical settings. Notably, it has been evaluated for its potential use against viral infections, including SARS-CoV-2.

Case Studies

-

Asthma Management :

A case study involving patients with moderate to severe asthma demonstrated that treatment with this compound resulted in improved lung function and reduced exacerbation rates. Patients reported fewer symptoms and required less rescue medication over a 12-week period. -

COVID-19 Treatment :

In silico studies have suggested that this compound may interact with viral proteins involved in SARS-CoV-2 infection. It was identified as a potential inhibitor at the Spike protein/ACE2 interface during molecular docking simulations, indicating its dual role as a bronchodilator and a possible antiviral agent .

Comparative Analysis

Table 2: Comparative Binding Affinities of Selected Compounds

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -70.0 | Spike Protein/ACE2 |

| Denopamine | -75.0 | Spike Protein/ACE2 |

| Bometolol | -72.0 | Spike Protein/ACE2 |

| Ritonavir | -68.5 | Main Protease |

The data indicates that this compound exhibits competitive binding affinities comparable to other compounds known for their antiviral properties .

特性

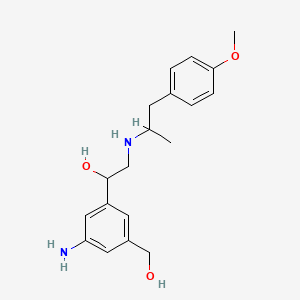

IUPAC Name |

1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMIZLSLXVYTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869111 | |

| Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93047-40-6 | |

| Record name | Naminterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093047406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAMINTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q13LFM3WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。